Methyl 2-chloro-4-(methylsulfonamido)benzoate

Description

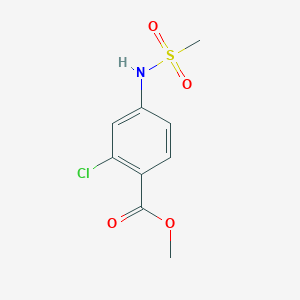

Methyl 2-chloro-4-(methylsulfonamido)benzoate is an aromatic ester featuring a benzoate backbone substituted with a chlorine atom at the ortho position (C2) and a methylsulfonamido group at the para position (C4). This compound’s unique functionalization imparts distinct physicochemical properties, including moderate polarity and solubility in organic solvents, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its reactive sites, such as the sulfonamido group and chloro substituent, enable participation in nucleophilic substitutions, cross-coupling reactions, and interactions with biological targets .

Properties

IUPAC Name |

methyl 2-chloro-4-(methanesulfonamido)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-15-9(12)7-4-3-6(5-8(7)10)11-16(2,13)14/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYNNMWDNBVMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination Step: Synthesis of 2-chloro-4-methylsulfonyltoluene

- Starting Material: 4-methylsulfonyltoluene

- Reagents: Chlorine gas, iron powder catalyst, low-polarity solvents (carbon tetrachloride, dichloromethane, or their mixture)

- Conditions:

- Temperature: 85–95 °C

- Chlorine feed: 1.2 to 2.0 molar equivalents relative to 4-methylsulfonyltoluene

- Catalyst: Iron powder (typically 3 g per 39 g substrate)

- Optional iodine catalyst (about 1% by weight) can be added to improve reaction efficiency

Procedure:

The reaction mixture of 4-methylsulfonyltoluene, solvent, and iron powder is heated to the specified temperature. Chlorine gas is passed through the mixture for approximately 5 hours, monitoring the reaction progress by gas chromatography. The reaction is stopped when impurities exceed the starting material. The mixture is then quenched with water, refluxed slightly, cooled, filtered, and dried to obtain crude 2-chloro-4-methylsulfonyltoluene.Yield: Approximately 93–94% molar yield based on gas chromatographic analysis.

Oxidation Step: Synthesis of 2-chloro-4-methylsulfonylbenzoic acid

- Starting Material: Crude 2-chloro-4-methylsulfonyltoluene from chlorination

- Reagents: Nitric acid (55–65 wt%, preferably 63%)

- Conditions:

- Temperature: 175–195 °C

- Nitric acid is added dropwise over approximately 4 hours

- Reaction monitored by gas chromatography until residual starting material is below 2%

Procedure:

The crude chlorinated intermediate is heated to the reaction temperature, and nitric acid is slowly added. After completion, the mixture is cooled, neutralized to pH ≥ 9 with sodium hydroxide solution, stirred, and filtered. The filtrate is acidified to precipitate the product, which is filtered and dried to obtain crystalline 2-chloro-4-methylsulfonylbenzoic acid.Yield: Approximately 85% molar yield.

Representative Experimental Data

| Step | Reactants & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | 39 g 4-methylsulfonyltoluene, 40 g CCl4, 3 g Fe, Cl2 gas at 87–91 °C, 5 h | 93.4 | Without iodine catalyst |

| Chlorination | Same as above + 0.4 g iodine catalyst | 94.2 | Slightly improved yield |

| Oxidation | Crude chlorinated product, 63% HNO3, 176–194 °C, 4 h | 85 | High purity crystalline product |

Conversion to this compound

While the patent and data primarily focus on the synthesis of 2-chloro-4-methylsulfonylbenzoic acid, the final compound this compound requires further modification:

- Esterification: Conversion of the benzoic acid to methyl benzoate via standard esterification (e.g., methanol and acid catalyst).

- Sulfonamide Formation: Introduction of the methylsulfonamido group at the 4-position, likely via nucleophilic substitution or sulfonamide coupling reactions.

These steps are common in organic synthesis but require specific reaction conditions tailored to maintain the chlorine substituent and sulfonyl functionality.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents & Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Chlorination | 4-methylsulfonyltoluene, Cl2, Fe catalyst, CCl4, 85–95 °C | 2-chloro-4-methylsulfonyltoluene (crude) | 93–94 | Optional iodine catalyst improves yield |

| 2 | Oxidation | Crude chlorinated product, HNO3 (63%), 175–195 °C | 2-chloro-4-methylsulfonylbenzoic acid (crystalline) | 85 | Acid-base workup and crystallization |

| 3 | Esterification & Sulfonamide formation | Methanol, acid catalyst; sulfonamide coupling reagents | This compound | Not specified | Standard organic transformations |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(methylsulfonamido)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methylsulfonamido group can be oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry

Methyl 2-chloro-4-(methylsulfonamido)benzoate serves as a valuable intermediate in organic synthesis. It is utilized for:

- Building Blocks: The compound is a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity Studies: Investigations into its interactions with nucleophiles provide insights into its potential as a building block for complex structures.

Biology

In biological research, this compound is studied for its potential:

- Biochemical Probes: It is examined for its ability to interact with enzymes, aiding in the understanding of enzyme mechanisms and functions.

- Antimicrobial Properties: Research indicates that it may exhibit antimicrobial activities, making it a candidate for further exploration in drug development .

Medicine

The compound is under investigation for its therapeutic properties:

- Pharmaceutical Intermediates: It is being explored as an intermediate in the synthesis of anti-inflammatory and antimicrobial agents.

- Targeted Therapeutics: Studies suggest that the sulfonamide group may enhance the binding affinity to biological targets, potentially leading to new therapeutic agents .

Industry

In industrial applications, this compound finds use in:

- Agrochemicals: It is involved in the development of herbicides and acaricides, contributing to agricultural productivity.

- Material Science: The compound is utilized in synthesizing specialty chemicals that possess unique properties for various applications .

Table 1: Summary of Applications

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Key building block for complex molecules |

| Biology | Biochemical probe for enzyme interactions | Potential antimicrobial properties |

| Medicine | Pharmaceutical intermediates | Investigated for anti-inflammatory effects |

| Industry | Development of agrochemicals | Used in herbicides and specialty chemicals |

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition at concentrations above 50 μg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthesis of Herbicides

Research focused on using this compound in the synthesis of novel triketone herbicides. The synthesized herbicides demonstrated high efficacy against target weeds, indicating strong market potential due to their economic value.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(methylsulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfonamido groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Differentiator |

|---|---|---|---|

| Methyl 2-chloro-4-(methylsulfonamido)benzoate | C₉H₉ClNO₄S | - Cl (C2) - Methylsulfonamido (C4) - Methyl ester (COOCH₃) |

Unique combination of Cl and methylsulfonamido groups at C2/C4 positions . |

| 4-Chloro-2-(methylsulfonamido)benzoic acid | C₈H₇ClNO₄S | - Cl (C2) - Methylsulfonamido (C4) - Carboxylic acid (COOH) |

Lacks the methyl ester; increased acidity and hydrogen-bonding potential . |

| Methyl 2-chloro-4-(chlorosulfonyl)benzoate | C₈H₆Cl₂O₄S | - Cl (C2) - Chlorosulfonyl (C4) - Methyl ester (COOCH₃) |

Reactive chlorosulfonyl group enables covalent modifications in herbicides . |

| Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate | C₁₀H₁₃NO₅S | - OCH₃ (C2) - Methylsulfonamido (C4) - Methyl ester (COOCH₃) |

Methoxy group reduces electrophilicity compared to Cl . |

| Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate | C₁₀H₁₁ClNO₄S | - Cl (C2) - Dimethylsulfamoyl (C5) - Methyl ester (COOCH₃) |

Sulfamoyl group at C5 alters enzyme inhibition profiles . |

Substituent Position Effects

- Chlorine Position: Replacing the C2 chlorine with a methoxy group (as in Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate) reduces electrophilicity, limiting nucleophilic substitution reactivity .

- Sulfonamide Variations : Compounds like Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate exhibit shifted biological activity due to the sulfamoyl group’s position (C5 vs. C4) .

Key Research Findings

Synthetic Versatility : this compound serves as a precursor in synthesizing bioactive derivatives. For example, sulfonylation and esterification reactions enable the introduction of pharmacophores for drug discovery .

Biological Selectivity : The chloro substituent at C2 enhances electrophilicity, promoting interactions with nucleophilic residues in enzymes (e.g., cyclooxygenase-2), while the methylsulfonamido group at C4 improves binding specificity .

Comparative Reactivity : Unlike Methyl 2-chloro-4-(chlorosulfonyl)benzoate, which is highly reactive and used in herbicides, the methylsulfonamido analog exhibits balanced reactivity suitable for therapeutic applications .

Biological Activity

Methyl 2-chloro-4-(methylsulfonamido)benzoate, also known as a sulfonamide derivative, has garnered significant attention in scientific research due to its potential biological activities. This article will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Overview of Biological Activity

This compound is primarily studied for its antimicrobial properties and potential applications in pharmaceutical development . The compound's structure features a sulfonamide group, which is known for its ability to interact with various biological targets, influencing their functions.

Key Biological Activities

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may be beneficial in therapeutic applications against diseases linked to enzyme dysregulation.

- Anti-cancer Potential : Research indicates that compounds with similar structures may exhibit anticancer properties, particularly through the inhibition of carbonic anhydrase isozymes involved in tumor progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The sulfonamide group can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity.

- Electrophilic Reactions : The chlorine atom in the compound can participate in electrophilic aromatic substitution reactions, potentially altering the activity of biological molecules.

- Selectivity for Carbonic Anhydrases : Similar compounds have shown high affinity for carbonic anhydrase IX (CAIX), a target in cancer therapy due to its overexpression in tumors .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound and related compounds. Below are summarized findings from notable research:

Q & A

Basic: What methodologies are recommended for determining the crystal structure of methyl 2-chloro-4-(methylsulfonamido)benzoate?

To resolve the crystal structure, employ single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL for refinement). Key steps include:

- Growing high-quality crystals via slow evaporation using polar aprotic solvents (e.g., DMSO or DMF).

- Collecting diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion.

- Refinement with SHELXL using anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis to validate the sulfonamido group geometry .

- Cross-validate results with spectroscopic data (e.g., IR for sulfonamide N–H stretching at ~3300 cm⁻¹).

Basic: What synthetic routes are reported for preparing this compound?

A validated approach involves:

Sulfonation : React 2-chloro-4-aminobenzoic acid with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to form 2-chloro-4-(methylsulfonamido)benzoic acid .

Esterification : Treat the intermediate with methanol and thionyl chloride (SOCl₂) under reflux to yield the methyl ester.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC and NMR (e.g., methyl ester singlet at δ ~3.9 ppm) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for sulfonamido benzoates in herbicidal studies?

Conflicting efficacy data may arise from:

- Enzyme specificity : Test inhibition of acetolactate synthase (ALS) via in vitro assays using plant-derived ALS and varying substrate (pyruvate/ketobutyrate) concentrations .

- Structural analogs : Compare activity with known sulfonylurea herbicides (e.g., metsulfuron-methyl) to identify substituent-specific effects .

- Environmental factors : Conduct dose-response studies under controlled light, temperature, and soil pH to isolate compound-specific effects from external variables.

Advanced: What strategies optimize the synthetic yield and purity of this compound?

- Catalyst selection : Use dimethylformamide (DMF) as a catalyst during esterification to enhance reaction efficiency .

- Solvent optimization : Replace traditional solvents with ionic liquids to improve sulfonamide group solubility and reduce side reactions.

- Troubleshooting low yields : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess SOCl₂ for complete esterification).

- Purity challenges : Employ preparative HPLC with a C18 column and acidic mobile phase (0.1% TFA) to separate polar byproducts .

Advanced: How should researchers assess the environmental impact of this compound?

- Aquatic toxicity : Perform OECD 201/202 tests on Daphnia magna and algae to evaluate acute/chronic effects, given structural alerts for H400/H410 hazards .

- Degradation studies : Conduct hydrolytic stability tests at varying pH (3–9) and UV photolysis experiments to identify persistent metabolites.

- Soil adsorption : Use batch equilibrium methods to determine Kd values and predict mobility in agricultural settings .

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., SOCl₂).

- Storage : Keep the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers investigate the stability of this compound under varying experimental conditions?

- Thermal stability : Use TGA/DSC to identify decomposition temperatures and optimize storage conditions.

- pH-dependent stability : Incubate the compound in buffers (pH 2–12) and analyze degradation via LC-MS.

- Light sensitivity : Expose to UV/VIS light and monitor photodegradation products using high-resolution mass spectrometry (HRMS).

Advanced: What computational methods support the analysis of this compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina to model binding to ALS enzyme active sites, focusing on sulfonamido-π interactions with aromatic residues.

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-enzyme complex.

- QSAR modeling : Correlate substituent electronegativity (Cl, SO₂NHCH₃) with herbicidal activity using CoMFA/CoMSIA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.